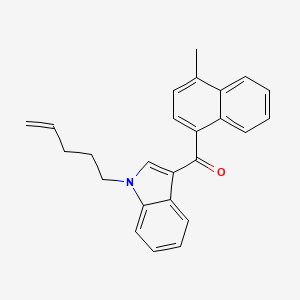
RH1D2HW5SY
Descripción general
Descripción
JWH 122 N-(4-pentenyl) analog is a synthetic cannabinoid that is structurally related to JWH 122. The primary difference between the two compounds is the presence of a terminal double bond on the acyl chain in the N-(4-pentenyl) analog. This compound is also structurally related to the cannabimimetic MAM2201 . Synthetic cannabinoids like JWH 122 N-(4-pentenyl) analog are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Aplicaciones Científicas De Investigación
JWH 122 N-(4-pentenyl) analog has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in various samples.
Biology: The compound is used in biological studies to investigate the effects of synthetic cannabinoids on cellular and molecular processes.
Medicine: Research on synthetic cannabinoids like JWH 122 N-(4-pentenyl) analog helps in understanding the potential therapeutic applications and toxicological effects of these compounds.
Industry: The compound is used in the development of new synthetic cannabinoids and related products
Métodos De Preparación
The synthesis of JWH 122 N-(4-pentenyl) analog involves several steps. The starting material is typically a substituted indole, which undergoes a series of reactions to form the final product. The synthetic route includes:
Formation of the indole core: This step involves the cyclization of a suitable precursor to form the indole ring.
Substitution on the indole ring: The indole ring is then functionalized with various substituents, including the naphthoyl group.
Introduction of the pentenyl chain:
Industrial production methods for synthetic cannabinoids like JWH 122 N-(4-pentenyl) analog typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
JWH 122 N-(4-pentenyl) analog undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the naphthoyl group. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
JWH 122 N-(4-pentenyl) analog exerts its effects by binding to cannabinoid receptors in the body. It displays high affinities for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). The binding of the compound to these receptors activates various signaling pathways, leading to its physiological and pharmacological effects .
Comparación Con Compuestos Similares
JWH 122 N-(4-pentenyl) analog is structurally similar to several other synthetic cannabinoids, including:
JWH 122: The primary difference is the presence of a terminal double bond on the acyl chain in the N-(4-pentenyl) analog.
MAM2201: This compound is also structurally related to JWH 122 N-(4-pentenyl) analog and shares similar properties.
JWH 018: Another synthetic cannabinoid with a similar structure but different substituents on the indole ring
The uniqueness of JWH 122 N-(4-pentenyl) analog lies in its specific structural modifications, which may result in different binding affinities and pharmacological effects compared to other synthetic cannabinoids.
Propiedades
IUPAC Name |
(4-methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h3,5-8,10-15,17H,1,4,9,16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCMNJZLRNCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017184 | |
| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445577-68-3 | |
| Record name | (4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-METHYLNAPHTHALEN-1-YL)(1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH1D2HW5SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


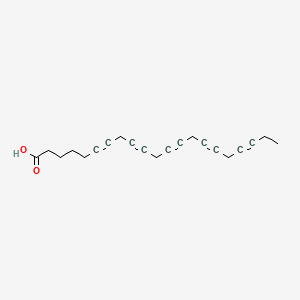
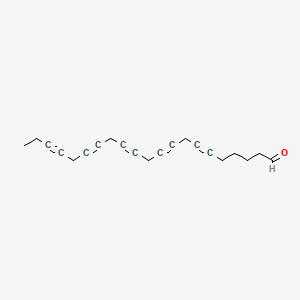
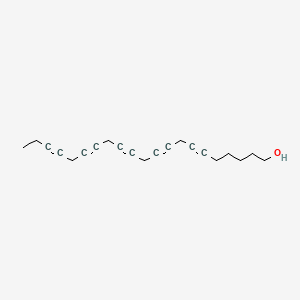
![1-[3-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B582640.png)
![Carbamic acid, [(1S,4S)-4-hydroxy-2-cyclopenten-1-yl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
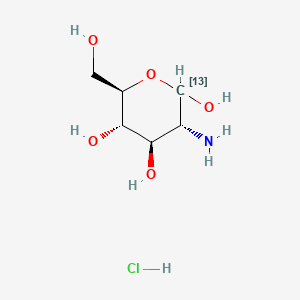

![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)
![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)
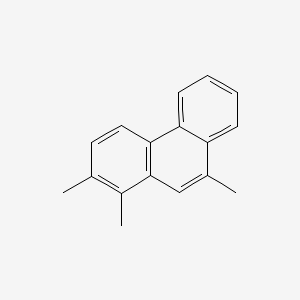
![[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium](/img/structure/B582656.png)
